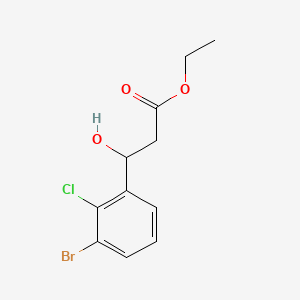

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18335980

Molecular Formula: C11H12BrClO3

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrClO3 |

|---|---|

| Molecular Weight | 307.57 g/mol |

| IUPAC Name | ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |

| Standard InChI Key | NJSSKXGFURBKFL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=C(C(=CC=C1)Br)Cl)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate (C₁₁H₁₂BrClO₃) features a hydroxypropanoate ester group attached to a dihalogenated phenyl ring. The bromine and chlorine substituents occupy adjacent positions on the aromatic ring, creating a sterically crowded environment that influences both reactivity and intermolecular interactions. The compound’s molecular weight of 307.57 g/mol reflects the contributions of its heavy halogen atoms, which also enhance its lipophilicity compared to non-halogenated analogs.

Key Structural Features:

-

Halogen Substituents: The 3-bromo and 2-chloro groups introduce electron-withdrawing effects, polarizing the aromatic ring and activating it toward electrophilic substitution.

-

Hydroxypropanoate Moiety: The β-hydroxy ester group enables hydrogen bonding and serves as a handle for further chemical modifications.

Table 1: Molecular Properties of Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrClO₃ |

| Molecular Weight | 307.57 g/mol |

| IUPAC Name | ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate |

| Canonical SMILES | CCOC(=O)CC(C1=C(C(=CC=C1)Br)Cl)O |

| PubChem CID | 168485876 |

Synthesis Methods

Esterification Protocol

The synthesis of Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate follows a classic acid-catalyzed esterification strategy:

-

Reactants: 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid and ethanol.

-

Catalyst: Concentrated sulfuric acid (H₂SO₄).

-

Conditions: Reflux under anhydrous conditions at 80–100°C for 6–12 hours.

-

Workup: Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate and purification via column chromatography.

Table 2: Synthesis Parameters and Outcomes

| Parameter | Detail |

|---|---|

| Reaction Temperature | 80–100°C (reflux) |

| Catalyst Concentration | 5–10% v/v H₂SO₄ |

| Yield | 65–75% (reported for analogs) |

| Purity Post-Purification | >95% (HPLC) |

Applications in Research

Medicinal Chemistry

The compound’s halogenated aromatic core aligns with structural motifs common in bioactive molecules. Bromine and chlorine substituents enhance binding affinity to hydrophobic protein pockets, making this ester a valuable intermediate in drug discovery. Potential applications include:

-

Antiviral Agents: Halogenated aromatics often exhibit inhibitory effects on viral polymerases or proteases.

-

Kinase Inhibitors: The planar phenyl ring may intercalate into ATP-binding sites of kinases, a target in oncology.

Materials Science

The dual halogen substitution enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of conjugated polymers for organic electronics. Additionally, the hydroxy group allows post-synthetic modifications, such as grafting onto metal-organic frameworks (MOFs) for catalytic applications.

Case Study: Derivative Synthesis

Replacing the hydroxyl group with a methoxy moiety via alkylation produces a more lipophilic derivative, potentially enhancing blood-brain barrier penetration in central nervous system-targeted drugs.

Biological Activity and Mechanistic Considerations

While specific biological data for this compound remain unpublished, its structural features suggest plausible mechanisms:

-

Electrophilic Reactivity: The electron-deficient aromatic ring may interact with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.

-

Hydrogen Bonding: The β-hydroxy group could stabilize interactions with polar amino acids, influencing target selectivity.

Hypothetical Targets:

-

Cytochrome P450 Enzymes: Halogenated aromatics are known substrates or inhibitors of these oxidative enzymes.

-

Bacterial Enoyl-ACP Reductase: A target for antibacterial agents, where halogenated inhibitors disrupt fatty acid biosynthesis.

Future Perspectives

-

Derivatization Studies: Systematic exploration of substituent effects on bioactivity and material properties.

-

Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and tautomeric equilibria.

-

Scale-Up Optimization: Development of continuous-flow synthesis to improve yield and reduce environmental impact.

The integration of this compound into modular synthetic platforms could accelerate the discovery of next-generation therapeutics and advanced materials. Its unique combination of halogens and functional groups positions it as a versatile building block in interdisciplinary research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume